2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide
Description
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a heterocyclic acetamide derivative featuring three distinct aromatic systems:
- A 3,5-dimethyl-1,2-oxazole (isoxazole) ring linked to an acetamide group.
- An ethyl spacer connecting the acetamide nitrogen to a pyrazole ring.
- A furan-3-yl substituent on the pyrazole.
The furan group may enhance solubility or modulate receptor interactions.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-11-15(12(2)23-19-11)7-16(21)17-4-5-20-9-14(8-18-20)13-3-6-22-10-13/h3,6,8-10H,4-5,7H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASAMEIWRUGGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCN2C=C(C=N2)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 3,5-Dimethyl-1,2-Oxazole-4-Acetic Acid Moiety
Rhodium-Catalyzed Cyclization for Oxazole Formation
The 3,5-dimethyl-1,2-oxazole ring is synthesized via a Rh₂(OAc)₄-catalyzed C≡N bond insertion reaction using cyclic 2-diazo-1,3-diketones and nitriles. This method offers high regioselectivity and yields (75–92%) under mild conditions (60–80°C, 12–24 hours). Key steps include:
- Diazo Precursor Preparation : Cyclic 2-diazo-1,3-diketones are generated from β-keto esters via diazo transfer.
- Catalytic Insertion : Rh₂(OAc)₄ facilitates C≡N insertion, followed by 1,5-dipolar electrocyclization to form the oxazole core.
Optimization Parameters :
- Catalyst loading: 2–5 mol% Rh₂(OAc)₄.
- Solvent: Dichloroethane (DCE) or toluene.
- Temperature: 60°C for optimal yield.
Table 1: Comparative Yields for Oxazole Synthesis
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Rh₂(OAc)₄ insertion | Rh₂(OAc)₄ | 85–92 | ≥95 |
| Classical cyclization | H₂SO₄ | 60–70 | 80–85 |
Synthesis of the 4-(Furan-3-yl)-1H-Pyrazole Ethylamine Intermediate
Pyrazole Ring Formation
The pyrazole core is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For 4-(furan-3-yl) substitution:
- Furan-3-Carbaldehyde is reacted with acetylacetone in the presence of ammonium acetate to yield 4-(furan-3-yl)-1H-pyrazole.
- N-Alkylation : The pyrazole is alkylated with 2-chloroethylamine hydrochloride using K₂CO₃ in DMF (70°C, 8 hours) to introduce the ethylamine side chain.
Key Analytical Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrazole-H), 7.45 (d, J = 1.6 Hz, 1H, furan-H), 6.52 (dd, J = 3.2 Hz, 1H, furan-H).
Amide Bond Formation: Coupling Strategies
Carbodiimide-Mediated Coupling
The oxazole acetic acid derivative is coupled with the pyrazole ethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):
- Activation : Oxazole acetic acid (1.2 equiv) is activated with EDCI (1.5 equiv) and HOBt (1.5 equiv) in DMF at 0°C.
- Coupling : The amine (1.0 equiv) is added, and the reaction is stirred at 25°C for 12–18 hours.
Yield Optimization :
- Solvent : DMF > THF (yields 78% vs. 65%).
- Temperature : Room temperature prevents epimerization.
Table 2: Coupling Agent Efficiency
| Coupling Agent | Solvent | Yield (%) |
|---|---|---|
| EDCI/HOBt | DMF | 78 |
| DCC/DMAP | CH₂Cl₂ | 65 |
Purification and Characterization
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves reproducibility:
- Oxazole cyclization : Tubular reactor (80°C, 10 min residence time).
- Coupling : Microreactor with inline IR monitoring for real-time yield analysis.
Green Chemistry Metrics
- PMI (Process Mass Intensity) : Reduced from 120 to 45 via solvent recycling.
- E-factor : 8.2 (vs. 15.6 for batch process).
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity:
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The unique arrangement of functional groups in 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide suggests potential effectiveness against various bacterial strains. For example, oxazole derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli in previous studies .
Anticancer Properties:
The compound's structural features may also contribute to anticancer activity. Studies on related compounds have demonstrated growth inhibition in various cancer cell lines. For instance, a recent study highlighted the anticancer potential of N-Aryl derivatives that showed significant inhibition rates against multiple cancer types . This suggests that this compound could be investigated further for similar properties.
Anti-inflammatory Effects:
The presence of the furan and pyrazole moieties may enhance the compound's ability to modulate inflammatory pathways. Compounds with similar structural motifs have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
Materials Science Applications
Novel Material Development:
The heterocyclic nature of this compound allows for the development of novel materials with specific electronic or optical properties. The incorporation of such compounds into polymer matrices could lead to advancements in organic electronics and photonic devices.
Sensors and Catalysts:
The chemical reactivity of the compound may be harnessed in sensor technology or as a catalyst in organic reactions. Its ability to interact with various substrates could facilitate the design of selective sensors for environmental monitoring or catalysis in synthetic organic chemistry.
Biological Studies
Biological Probes:
Due to its unique structure, this compound can serve as a biological probe to study specific enzymatic pathways or receptor interactions. Understanding how it interacts with biological systems can provide insights into its mechanisms of action and therapeutic potential.
Mechanism of Action:
The mechanism by which this compound exerts its effects likely involves binding to specific molecular targets within cells. This interaction can modulate the activity of enzymes or receptors, leading to various biological outcomes.
Summary Table of Applications
| Field | Application | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against bacterial strains |
| Anticancer Properties | Inhibition of cancer cell growth | |
| Anti-inflammatory Effects | Modulation of inflammatory pathways | |
| Materials Science | Novel Material Development | Advancements in electronics and photonics |
| Sensors and Catalysts | Environmental monitoring and organic synthesis | |
| Biological Studies | Biological Probes | Insights into enzymatic pathways |
| Mechanism of Action | Understanding interactions at the molecular level |
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects
Biological Activity
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 286.37 g/mol . Its structure incorporates an oxazole ring and a pyrazole moiety, which are known to contribute to various biological activities.
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been highlighted in several studies. For instance, derivatives of pyrazole, similar to the compound , have shown promising anti-inflammatory effects. In a study involving pyrazole derivatives, compounds exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations as low as 10 µM compared to standard drugs like dexamethasone .
Antimicrobial Activity
Research has demonstrated that compounds containing pyrazole and oxazole structures possess antimicrobial properties. In vitro studies indicated that certain pyrazole derivatives showed significant activity against various bacterial strains, including E. coli and Bacillus subtilis, with some compounds achieving inhibition rates comparable to established antibiotics .
Antioxidant Activity
The antioxidant potential of similar compounds has been investigated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. These studies suggest that the presence of the oxazole ring enhances the antioxidant capacity of the compounds .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines like TNF-α and interleukin-6 (IL-6), which are crucial in inflammatory responses.
- Antimicrobial Mechanisms : The structural features allow for interaction with bacterial cell membranes or enzymes critical for bacterial survival.
- Radical Scavenging : The antioxidant activity is likely due to the ability of the compound to donate electrons and neutralize free radicals.
Case Studies
Several case studies have documented the biological effects of similar compounds:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for anti-inflammatory activity. Some compounds demonstrated IC50 values significantly lower than traditional anti-inflammatories, indicating their potential as therapeutic agents .
| Compound | IC50 (µg/mL) | Activity |
|---|---|---|
| Compound A | 60.56 | Anti-inflammatory |
| Compound B | 57.24 | Anti-inflammatory |
| Dexamethasone | 54.65 | Standard |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs:
*Calculated molecular weight based on formula.
Key Observations:
Isoxazole vs. Pyrimidine/Purine Cores: The target compound’s isoxazole ring offers rigidity and metabolic stability, contrasting with the pyrimidine (AMG517) or purine (HC030031) cores in TRPV1 antagonists. These differences may influence receptor selectivity .
Pyrazole-Furan vs. Phenyl/Chlorophenyl Substituents :
- The furan-3-yl group on the pyrazole introduces an oxygen atom absent in phenyl or chlorophenyl analogs (e.g., N-(1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-phenylacetamide). This could improve solubility or alter π-π stacking interactions .
- Chlorophenyl groups in dichlorophenyl acetamide analogs (e.g., 2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-pyrazol-4-yl)acetamide) are associated with enhanced antifungal activity, suggesting furan’s electron-rich nature may shift activity profiles .
Acetamide Linker Modifications :
Hydrogen Bonding and Crystal Packing
Evidence from crystallographic studies of related acetamides reveals:
Pharmacological Implications (Based on Structural Analog Data)
- TRPV1 Antagonists : Compounds like HC030031 and AMG517 use acetamide linkers to connect aromatic systems to TRPV1-binding motifs. The target compound’s isoxazole-pyrazole-furan system could offer a unique pharmacophore for receptor modulation, though activity must be empirically verified .
- Antifungal Activity : Pyrazole-acetamide derivatives with chlorophenyl groups exhibit stronger antifungal effects than phenyl analogs. The furan substituent’s polarity may mimic chlorophenyl’s electronegativity, warranting bioactivity testing .
Recommendations :
- Biological Screening : Test for TRPV1 antagonism, antifungal, or insecticidal activity using assays validated for analogs .
- Solubility Studies : Investigate furan’s impact on pharmacokinetics relative to phenyl/isopropylphenyl groups.
- Crystallography : Resolve the crystal structure to analyze hydrogen-bonding patterns and compare with N-(1,5-dimethyl-pyrazol-4-yl)acetamide derivatives .
Q & A
Q. Table 1: Example Reaction Conditions for Key Steps
| Step | Reagents/Catalysts | Solvent | Temperature | Yield* |
|---|---|---|---|---|
| Oxazole formation | NH2OH·HCl, AcOH | Ethanol | Reflux | 65–75% |
| Pyrazole functionalization | K2CO3, DMF | DMF | 80°C | 70–85% |
| Amide coupling | EDC, DMAP | THF | RT | 60–70% |
| *Hypothetical yields based on analogous reactions in . |
Basic: Which spectroscopic techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
A combination of techniques ensures structural fidelity:
- 1H/13C NMR : Assign peaks for oxazole (δ 2.3–2.6 ppm for CH3 groups), pyrazole (δ 7.5–8.0 ppm for aromatic protons), and acetamide (δ 1.9–2.1 ppm for CH3CO) .
- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and oxazole C=N absorption (~1600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]+) with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Basic: How do the furan-3-yl and 3,5-dimethyloxazole moieties influence reactivity?
Methodological Answer:
- Electronic Effects : The electron-rich furan ring enhances susceptibility to electrophilic substitution, while the oxazole’s electron-withdrawing nature stabilizes intermediates in coupling reactions .
- Steric Hindrance : 3,5-Dimethyl groups on oxazole may slow nucleophilic attacks at the 4-position, requiring optimized catalysts (e.g., Pd(PPh3)4 for cross-couplings) .
- Hydrogen Bonding : Furan oxygen participates in H-bonding with solvents (e.g., DMSO), affecting solubility and crystallization .
Advanced: What computational approaches predict biological activity and target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases or GPCRs). Validate with crystal structures from the PDB .
- PASS Program : Predict antimicrobial or anticancer activity via cheminformatics analysis of structural analogs .
- MD Simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .
Advanced: How are hydrogen-bonding patterns analyzed in its crystal structure?
Methodological Answer:
- Graph Set Analysis : Use SHELXL for crystallographic refinement. Assign patterns (e.g., S(6) for oxazole-furan interactions) using Etter’s formalism .
- Mercury Software : Visualize H-bond networks (e.g., N–H···O=C between acetamide and solvent) and quantify bond lengths/angles .
Advanced: How to resolve discrepancies between computational bioactivity predictions and experimental assays?
Methodological Answer:
- Validation Pipeline :
- Re-run docking with adjusted force fields (e.g., AMBER vs. CHARMM).
- Test solubility (e.g., shake-flask method in PBS) to rule out false negatives due to poor dissolution .
- Repeat bioassays (e.g., MIC tests) with purified batches to confirm reproducibility .
- SAR Studies : Modify substituents (e.g., replace furan with thiophene) to isolate contributing factors .
Advanced: How do structural modifications impact pharmacokinetics in preclinical models?
Methodological Answer:
- LogP Optimization : Introduce polar groups (e.g., –OH or –SO3H) to improve aqueous solubility. Measure via shake-flask (octanol/water) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- In Vivo PK : Administer IV/PO in rodent models; calculate AUC, t1/2, and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
